molecular formula C14H22N2O2 B1441688 Ethyl 3-amino-4-[butyl(methyl)amino]benzoate CAS No. 1220019-57-7

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate

Cat. No.: B1441688
CAS No.: 1220019-57-7
M. Wt: 250.34 g/mol
InChI Key: ROXKERSTHUTWQB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-[butyl(methyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound is then subjected to alkylation to introduce the butyl(methyl)amino group.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[butyl(methyl)amino]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Similar in structure but lacks the butyl(methyl)amino substitution.

    Ethyl 3-amino-4-methylbenzoate: Similar but with a methyl group instead of the butyl(methyl)amino group.

Uniqueness: Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is unique due to the presence of both butyl and methyl groups attached to the amino substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-6-9-16(3)13-8-7-11(10-12(13)15)14(17)18-5-2/h7-8,10H,4-6,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXKERSTHUTWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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